molecular formula C21H17N5OS B2494439 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852372-29-3

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2494439
CAS No.: 852372-29-3
M. Wt: 387.46
InChI Key: XXNRORYCJVMUNJ-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features a unique structure combining an indoline moiety with a triazolopyridazine core, linked via a thioether bridge

Preparation Methods

The synthesis of 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: Indoline can be synthesized through the reduction of indole using catalytic hydrogenation.

    Construction of the Triazolopyridazine Core: This involves the cyclization of appropriate precursors such as hydrazine derivatives with pyridazine rings.

    Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the indoline and triazolopyridazine units are linked via a thioether bond, often using thiol reagents under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, targeting specific functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline and triazolopyridazine moieties may facilitate binding to active sites, modulating biological pathways. The thioether linkage can influence the compound’s stability and reactivity, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include other indoline derivatives and triazolopyridazine analogs. Compared to these, 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is unique due to its specific combination of functional groups and the presence of a thioether linkage. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Similar Compounds

    Indoline Derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid.

    Triazolopyridazine Analogs: Compounds such as 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine and its various substituted derivatives.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c27-20(25-13-12-15-6-4-5-9-17(15)25)14-28-19-11-10-18-22-23-21(26(18)24-19)16-7-2-1-3-8-16/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNRORYCJVMUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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